molecular formula C18H20N2O4S B2555988 N-[2-hydroxy-5-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]-2-methylpropanamide CAS No. 1181463-60-4

N-[2-hydroxy-5-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]-2-methylpropanamide

Cat. No.: B2555988
CAS No.: 1181463-60-4
M. Wt: 360.43
InChI Key: NBQJBGDCQLEENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-hydroxy-5-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]-2-methylpropanamide is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Quantum Mechanical and Spectroscopic Studies :

    • N-[4-cyano-3-(trifluoromethyl) phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide, a related compound, has been characterized using FT-IR, FT-RAMAN, UV, 1H NMR, and 13C NMR spectral analysis. This study provides insight into the molecular geometry, vibrational wave numbers, infrared intensities, Raman scattering data, and electronic properties of similar compounds (Chandralekha et al., 2019).
  • Biological Activity and Molecular Docking Studies :

    • The same compound mentioned above was also subjected to molecular docking studies to identify its biological activity, particularly focusing on its interaction with prostate cancer protein. This approach is significant for understanding the potential biological implications and target interactions of similar chemical compounds (Chandralekha et al., 2019).
  • Development of Sulfonamide Antibiotics :

    • Research involving the reaction of polyamino-polycarboxylic acids with aromatic/heterocyclic sulfonamides has led to the development of new derivatives that show strong affinity toward isozymes of carbonic anhydrase. This has implications for creating novel types of drugs, particularly in the field of antiglaucoma medications (Scozzafava et al., 2002).
  • Microbial Biotransformation in Drug Metabolism :

    • A study on LY451395, a biaryl-bis-sulfonamide and potentiator of the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors, demonstrated the application of microbial-based biocatalytic systems in drug metabolism. This research highlights the potential of microbes in producing mammalian metabolites of similar compounds for structural characterization and clinical investigations (Zmijewski et al., 2006).
  • Environmental and Material Sciences Applications :

    • Amidoximated copolymers, such as poly(acrylamidoxime-co-2-acrylamido-2-methylpropane sulfonic acid), have been developed for the removal and recovery of U(VI) ions from water samples, showcasing the environmental applications of similar compounds (Hazer & Kartal, 2010).

Properties

IUPAC Name

N-[2-hydroxy-5-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-13(2)18(22)19-16-12-15(8-9-17(16)21)20-25(23,24)11-10-14-6-4-3-5-7-14/h3-13,20-21H,1-2H3,(H,19,22)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQJBGDCQLEENA-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=CC(=C1)NS(=O)(=O)C=CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=C(C=CC(=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.